REACTION_CXSMILES
|
[CH:1]([C:9]1[CH:14]=[CH:13][C:12](S([O-])(=O)=O)=[CH:11][CH:10]=1)=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na+].[NH2-:20].[Na+].N>>[NH2:20][C:12]1[CH:13]=[CH:14][C:9]([CH:1]=[CH:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:10][CH:11]=1 |f:0.1,2.3|
|
Name
|
sodium p-styrylbenzene sulfonate
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
liquid
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction pressure in the autoclave
|
Type
|
CUSTOM
|
Details
|
during the reaction
|
Type
|
CUSTOM
|
Details
|
After the ammonia was removed
|
Type
|
ADDITION
|
Details
|
10 ml of water was added to the reaction mixture for hydrolysis
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
DISTILLATION
|
Details
|
the ether was distilled off
|
Type
|
CUSTOM
|
Details
|
to produce crude 4-aminostilbene
|
Type
|
CUSTOM
|
Details
|
The recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 88.5% | |
YIELD: CALCULATEDPERCENTYIELD | 101.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([C:9]1[CH:14]=[CH:13][C:12](S([O-])(=O)=O)=[CH:11][CH:10]=1)=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na+].[NH2-:20].[Na+].N>>[NH2:20][C:12]1[CH:13]=[CH:14][C:9]([CH:1]=[CH:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:10][CH:11]=1 |f:0.1,2.3|
|
Name
|
sodium p-styrylbenzene sulfonate
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
liquid
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction pressure in the autoclave
|
Type
|
CUSTOM
|
Details
|
during the reaction
|
Type
|
CUSTOM
|
Details
|
After the ammonia was removed
|
Type
|
ADDITION
|
Details
|
10 ml of water was added to the reaction mixture for hydrolysis
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
DISTILLATION
|
Details
|
the ether was distilled off
|
Type
|
CUSTOM
|
Details
|
to produce crude 4-aminostilbene
|
Type
|
CUSTOM
|
Details
|
The recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 88.5% | |
YIELD: CALCULATEDPERCENTYIELD | 101.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |